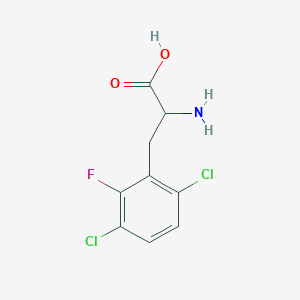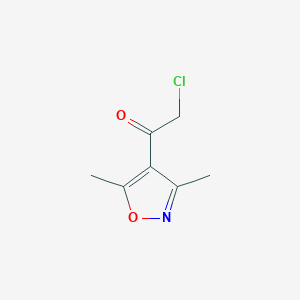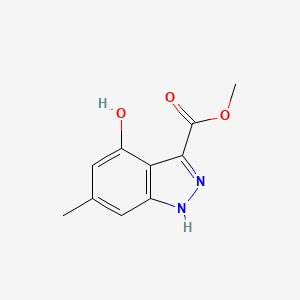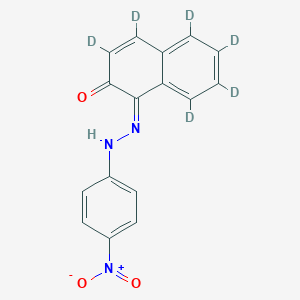
3,6-Dichloro-2-fluoro-DL-phenylalanine
Vue d'ensemble
Description
Phenylalanine is an essential amino acid, and the “DL” prefix indicates that the compound is a racemic mixture, containing both the D (dextrorotatory) and L (levorotatory) enantiomers. The “3,6-Dichloro-2-fluoro” part of the name suggests that the phenyl ring of the amino acid has chlorine atoms at the 3rd and 6th positions and a fluorine atom at the 2nd position .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the halogen atoms (chlorine and fluorine) onto the phenyl ring of phenylalanine. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be similar to that of phenylalanine, with the addition of the halogen atoms at the specified positions on the phenyl ring .Chemical Reactions Analysis
As an amino acid, this compound would likely participate in reactions similar to those of other amino acids, such as peptide bond formation. The presence of the halogen atoms could also make the compound more reactive in certain contexts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the halogen atoms. For example, the compound’s polarity, solubility, and reactivity could all be affected .Applications De Recherche Scientifique
Radiopharmaceutical Applications
- Development of Radiopharmaceuticals for PET Imaging : A study by Wagner et al. (2009) introduced a novel radiosynthesis method for creating 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA), an important radiopharmaceutical used in neurologic and oncologic PET imaging. This method offers advantages in terms of efficiency and the potential for automation compared to traditional electrophilic labeling, suggesting a pathway to more accessible PET imaging compounds (Wagner, Ermert, & Coenen, 2009).
Enzyme Inhibition for Therapeutic Applications
- Inhibition of Reverse Transcriptase : Hawtrey et al. (2008) investigated N-trityl derivatives of fluorinated DL-phenylalanine as inhibitors of the Moloney murine leukemia virus reverse transcriptase. The study found that these compounds, particularly when linked to nucleotide derivatives, significantly inhibit viral reverse transcriptase activity, which is a potential therapeutic mechanism against retroviral infections (Hawtrey et al., 2008).
Material Sciences and Biodegradation
- Biodegradable Polymers : Pang and Chu (2010) developed biodegradable functional amino acid-based poly(ester amide)s (PEA-AGs) using phenylalanine and DL-2-allylglycine. These polymers incorporate functional groups that can be adjusted for specific applications, including drug delivery and tissue engineering, demonstrating the versatility of amino acid-based materials in biodegradable polymer research (Pang & Chu, 2010).
Biochemical and Pharmacological Research
- Synthesis and Application in Drug Development : The synthesis and pharmaceutical applications of fluorinated phenylalanines have been a focus of research due to their role as potential enzyme inhibitors and therapeutic agents. A review by Awad and Ayoup (2020) highlighted the significant industrial and pharmaceutical applications of fluorinated phenylalanines, including their incorporation into proteins to increase catabolic stability and their use in topography imaging of tumor ecosystems using PET (Awad & Ayoup, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-amino-3-(3,6-dichloro-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUZHDJRPXFDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CC(C(=O)O)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285649 | |
| Record name | Phenylalanine, 3,6-dichloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256482-67-3 | |
| Record name | Phenylalanine, 3,6-dichloro-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine, 3,6-dichloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)




![2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1451139.png)
![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1451141.png)
![6-amino-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1451143.png)

![(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1451145.png)

![3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1451147.png)

![5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1451149.png)